2-Carbomethoxybicyclo[3.2.1]octan-3-one
Description
2-Carbomethoxybicyclo[3.2.1]octan-3-one is a bicyclic organic compound featuring a rigid norbornane-like framework with a ketone group at position 3 and a carbomethoxy (methoxycarbonyl) substituent at position 2. This structure combines the steric constraints of the bicyclo[3.2.1]octane system with the electronic effects of the ketone and ester groups, making it a valuable intermediate in synthetic organic chemistry. For instance, tropane alkaloids, such as 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), are precursors to bioactive molecules .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3 |
InChI Key |
DMKROFLXNAWPQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Quaternization and Sulfide-Mediated Ring Formation
The most well-documented synthesis begins with tropinone (1), a bicyclic amine, as the starting material . The protocol involves three sequential steps:
-
Quaternization with Methyl Iodide :
Tropinone undergoes N-methylation using methyl iodide in tetrahydrofuran (THF) at −78°C under nitrogen, yielding the dimethylammonium iodide intermediate 2 in 90% yield . -
Sulfide Introduction :
Treatment of 2 with sodium sulfide (Na₂S) in aqueous ethanol at reflux facilitates ring-opening and subsequent reclosure to form the 3-ketobicyclo[3.2.1]octane 3 in 78% yield . This step establishes the bicyclic skeleton while introducing a ketone at the 3-position. -
Carbomethoxy Functionalization :
Reaction of 3 with methyl cyanoformate (CH₃OCOCN) in THF at −78°C installs the 2-carbomethoxy group, yielding 2-carbomethoxybicyclo[3.2.1]octan-3-one (4) in 69% yield . The product exists as an equilibrium mixture of three tautomers: 2α-carbomethoxy keto ester, 2β-carbomethoxy keto ester, and enol ester .
Key Data :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | CH₃I, THF, −78°C | 2 | 90 |
| 2 | Na₂S, EtOH/H₂O, reflux | 3 | 78 |
| 3 | CH₃OCOCN, THF, −78°C | 4 | 69 |
Total Yield :
Oxidative Cleavage and Aldol Cyclization
A third method involves oxidative cleavage of alkenes followed by aldol cyclization :
-
Ozonolysis :
An alkene-containing precursor (e.g., bicyclo[3.3.1]nonene) is cleaved with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) to generate a dialdehyde. -
Aldol Cyclization :
The dialdehyde undergoes base-catalyzed cyclization (e.g., piperidinium acetate) to form the bicyclo[3.2.1]octane framework . Subsequent esterification could introduce the carbomethoxy group.
Challenges :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Quaternization/Sulfide | High yields, established protocol | Multi-step, sensitive low-temp conditions |
| Büchi Contraction | Single-step ring contraction | Requires specialized starting material |
| Oxidative Cyclization | Versatile for functionalization | Moderate yields, stereochemical challenges |
Applications and Derivatives
2-Carbomethoxybicyclo[3.2.1]octan-3-one serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
2-Carbomethoxybicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that 2-Carbomethoxybicyclo[3.2.1]octan-3-one exhibits various biological activities, making it a significant compound for drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Potential enhancement of existing drugs | |
| Enzyme Inhibition | Inhibitors for myeloperoxidase and DGAT1 |
Medicinal Applications
The compound has been investigated for its potential use in drug design, particularly as a scaffold for creating new therapeutic agents. Notable studies include:
- Modification of Existing Drugs : Incorporating the bicyclic structure into known drugs to enhance solubility and bioavailability.
- Development of Novel Anticancer Agents : Research has focused on utilizing this compound to improve the efficacy of anticancer therapies.
Case Studies
Several case studies illustrate the practical applications of 2-Carbomethoxybicyclo[3.2.1]octan-3-one in medicinal chemistry:
-
Modification of Imatinib :
- A study demonstrated that incorporating the bicyclic structure into Imatinib resulted in improved pharmacokinetic properties, suggesting a promising avenue for enhancing existing therapies.
-
Synthesis of Cortistatins :
- The asymmetric synthesis using 2-Carbomethoxybicyclo[3.2.1]octane scaffolds yielded significant results, indicating its utility in synthesizing biologically active natural products.
Research Findings
Recent studies have focused on developing synthetic methodologies to produce enantiomerically pure derivatives of this compound, which are crucial for accurately evaluating their biological activities. Computational studies have also provided insights into molecular interactions between these compounds and their biological targets.
Mechanism of Action
The mechanism of action of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
2-Substituted Derivatives
- 2-Methoxybicyclo[3.2.1]octan-3-one : Under Favorskii reaction conditions, bromo ketone 3a (2-bromo derivative) yields 9.6% exo-methyl ester, while its benzo counterpart produces a 70% yield. The methoxy group at position 2 reduces reactivity compared to aromatic substituents, likely due to steric hindrance and electronic effects .
- endo-2-Methyl-bicyclo[3.2.1]octan-3-one : NMR studies confirm its thermodynamic stability compared to exo isomers, highlighting the influence of substituent orientation on structural preferences .
- 2-Carbomethoxy Group : The ester moiety at position 2 is expected to enhance electrophilicity at the carbonyl, facilitating nucleophilic additions or reductions. This contrasts with methoxy or methyl groups, which may deactivate the ketone.
8-Substituted Derivatives
- 8-Azabicyclo[3.2.1]octan-3-one: Nitrogen at position 8 enables condensation reactions with aldehydes (e.g., benzaldehyde) to form tropane alkaloids. Mechanochemical synthesis using solid NaOH under solvent-free conditions achieves high yields (e.g., chemotherapeutic agents) .
- 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one : The bulky isopropyl group alters solubility and steric accessibility, impacting catalytic or biological activity .
Heteroatom-Modified Analogs
- Oxabicyclo Derivatives : Compounds like 8-oxabicyclo[3.2.1]octan-3-one exhibit phytogrowth properties. The oxygen atom introduces polarity, enhancing solubility for agrochemical applications .
- Thiabicyclo Derivatives : Sulfur analogs (e.g., 2-bromo-8λ⁶-thiabicyclo[3.2.1]octane-3,8,8-trione) show unique reactivity in displacement reactions due to sulfur’s electron-withdrawing effects .
Data Tables
Table 2: Reduction Yields of Carbonyl Compounds
| Substrate | Product | Yield (1 h) | Yield (24 h) | Reference |
|---|---|---|---|---|
| Octanal | 1-Octanol | 38% | - | |
| Octan-3-one | 3-Octanol | 9% | 53% | |
| 6-Phenyl-6-azabicyclo[... | 6-Phenyl-6-azabicyclo... | - | High (enzymatic) |
Q & A
Q. What are the common synthetic routes for 2-carbomethoxybicyclo[3.2.1]octan-3-one, and how do reaction conditions influence yields?
The synthesis often involves palladium-catalyzed intramolecular cyclization or Diels-Alder reactions to construct the bicyclic core. For example, palladium-catalyzed cyclization of hydrazine derivatives yields the bicyclic scaffold with high efficiency (e.g., 93% yield in optimized conditions) . Mechanochemical approaches under solvent-free conditions using solid NaOH catalysts are also reported, offering greener alternatives but requiring rigorous optimization of grinding time and catalyst loading . Key factors affecting yields include solvent polarity (THF/MeOH mixtures improve solubility ), temperature (room temperature vs. microwave-assisted ), and stereochemical control during cyclization steps.
Q. How can researchers validate the structural integrity of 2-carbomethoxybicyclo[3.2.1]octan-3-one derivatives?
Analytical characterization should combine:
- NMR : Compare chemical shifts with known tropane alkaloid derivatives (e.g., δ 2.1–2.5 ppm for bridgehead protons ).
- X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for hydrated gold(III) salts of similar bicyclic structures .
- Mass spectrometry : Match molecular ion peaks (e.g., m/z 139 for the core scaffold ).
- Physicochemical properties : Reference experimental data such as logP (0.798), boiling point (221.4°C), and density (1.083 g/cm³) .
Advanced Research Questions
Q. What strategies address low enantiomeric excess (ee) in stereoselective synthesis of 2-carbomethoxybicyclo[3.2.1]octan-3-one derivatives?
- Biocatalysis : Engineered transaminases (e.g., variants from Ruegeria sp. TM1040) achieve >99% diastereoselectivity in amination steps via rational protein engineering (e.g., Y59W/Y87F/Y152F mutations) .
- Chiral auxiliaries : Use of RADO(Et)-ate ligands in Diels-Alder reactions improves stereochemical outcomes, as seen in daunomycinone syntheses .
- Mechanochemical synthesis : Solvent-free grinding with chiral catalysts (e.g., L-proline) enhances ee by reducing racemization .
Q. How can molecular modeling optimize 2-carbomethoxybicyclo[3.2.1]octan-3-one derivatives for neurotransmitter transporter binding?
- Docking studies : Align the bicyclic core with DAT/SERT/NET binding pockets. Rigid ethylidenyl moieties enhance DAT selectivity by restricting conformational flexibility .
- MD simulations : Analyze interactions of the carbomethoxy group with hydrophobic residues (e.g., Phe325 in DAT) over 100-ns trajectories .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups at the 8-position improve NET inhibition by 3-fold .
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Standardize assays : Use identical cell lines (e.g., HEK293-T) and radioligands (e.g., [³H]WIN35428 for DAT) to minimize variability .
- Control stereochemistry : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to isolate bioactive isomers .
- Validate off-target effects : Screen against related receptors (e.g., 5-HT₄) using functional assays (e.g., cAMP accumulation ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
